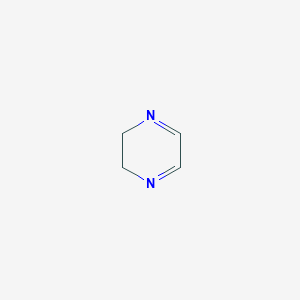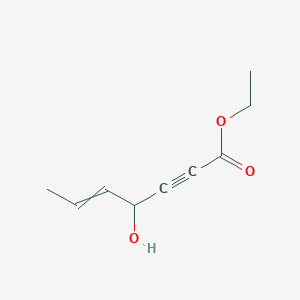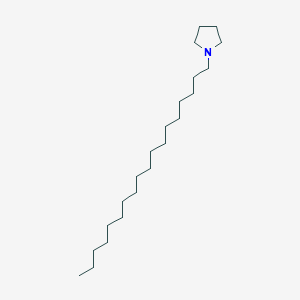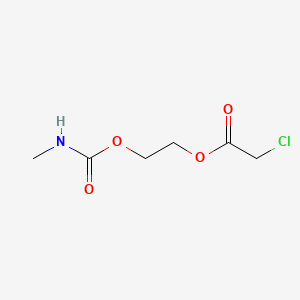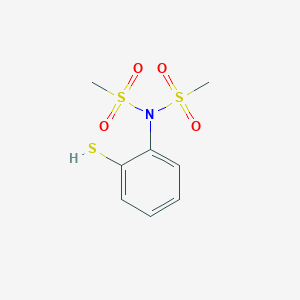![molecular formula C13H16O5 B14342229 Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate CAS No. 93299-27-5](/img/structure/B14342229.png)
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formyl-2-oxo-1-oxaspiro[45]dec-3-ene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then refluxed in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-2-hydroxy-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with various molecular targets. The formyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate .
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate .
Uniqueness
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. The spirocyclic structure also contributes to its stability and specificity in various applications.
Propriétés
Numéro CAS |
93299-27-5 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-2-17-11(15)10-9(8-14)13(18-12(10)16)6-4-3-5-7-13/h8H,2-7H2,1H3 |
Clé InChI |
YAXKVGSWXXZGLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2(CCCCC2)OC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



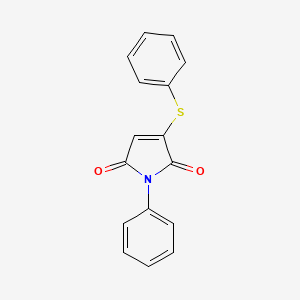
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
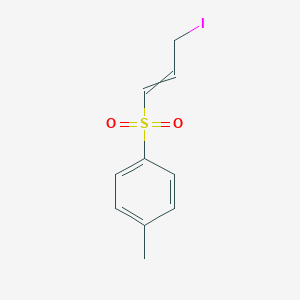
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
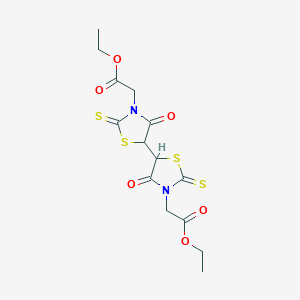
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

